molecular formula C16H14N4O B2591668 1-[1-(pyridine-2-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole CAS No. 2380083-41-8

1-[1-(pyridine-2-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole

Cat. No.: B2591668
CAS No.: 2380083-41-8
M. Wt: 278.315
InChI Key: JPUZXFYETRUIAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(pyridine-2-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole is a complex organic compound that features a unique structure combining a benzodiazole ring with an azetidine ring and a pyridine carbonyl group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(pyridine-2-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and advanced purification techniques, is crucial to achieve efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions: 1-[1-(pyridine-2-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-[1-(pyridine-2-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[1-(pyridine-2-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

    1-(pyridine-2-carbonyl)azetidine: Shares the azetidine and pyridine carbonyl groups but lacks the benzodiazole ring.

    1H-1,3-benzodiazole derivatives: Compounds with similar benzodiazole structures but different substituents.

Uniqueness: 1-[1-(pyridine-2-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole is unique due to its combination of three distinct structural motifs: the benzodiazole ring, the azetidine ring, and the pyridine carbonyl group. This unique structure contributes to its diverse chemical reactivity and potential biological activities.

Properties

IUPAC Name

[3-(benzimidazol-1-yl)azetidin-1-yl]-pyridin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O/c21-16(14-6-3-4-8-17-14)19-9-12(10-19)20-11-18-13-5-1-2-7-15(13)20/h1-8,11-12H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPUZXFYETRUIAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CC=N2)N3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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